Fenclofenac - 34645-84-6

Fenclofenac

Catalog Number: EVT-268384
CAS Number: 34645-84-6
Molecular Formula: C14H10Cl2O3
Molecular Weight: 297.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenclofenac is an aromatic ether.

Diclofenac

Relevance: Diclofenac was directly compared to fenclofenac in a six-month study treating rheumatoid arthritis. While both drugs showed improvements in clinical measurements, fenclofenac showed a significantly greater effect on overall pain, night pain, and duration of morning stiffness []. Additionally, gastrointestinal blood loss was studied in volunteers taking either fenclofenac or diclofenac. Results showed that the mean daily gastrointestinal blood loss was significantly higher in volunteers taking diclofenac compared to those on either dose regimen of fenclofenac [].

Indomethacin

Relevance: Indomethacin was used as a comparator drug in several studies investigating the efficacy and tolerability of fenclofenac. In a double-blind crossover study, fenclofenac at a daily dose of 900 mg demonstrated comparable therapeutic effectiveness to indomethacin at a daily dose of 100 mg in treating rheumatoid arthritis []. Notably, fenclofenac exhibited a lower incidence of side effects, particularly gastrointestinal issues, compared to indomethacin. Another study comparing an evening dose of fenclofenac with indomethacin suppositories for symptom relief in rheumatoid arthritis found no significant differences in efficacy between the two drugs [].

Ibuprofen

Relevance: Ibuprofen served as a comparator drug in two general practice-based studies evaluating fenclofenac's efficacy and tolerance. One study focused on non-articular rheumatism and the other on osteoarthritis [, ]. In both studies, both drugs demonstrated efficacy in relieving pain and stiffness associated with the respective conditions.

2-(2,4-Dichlorophenoxy)-5'-hydroxyphenylacetic acid

Relevance: This metabolite has been identified as a significant metabolic product of fenclofenac in the urine of baboons and humans []. This finding sheds light on the metabolic pathways of fenclofenac in different species.

Phenylacetic acid

Relevance: Studies have shown that taurine conjugation is a significant metabolic pathway for arylacetic acids, including fenclofenac []. This conjugation leads to the formation of phenacetyltaurine, further highlighting the metabolic similarities between fenclofenac and other arylacetic acid derivatives.

2-(2,3,5,6-Tetrachlorophenoxy) phenyl]acetic acid

Relevance: This analog was found to be significantly more potent than fenclofenac in the adjuvant-induced arthritis screen, demonstrating 40 times greater potency []. Although initially promising, it was ultimately abandoned due to serious toxicity issues observed during chronic dosing.

Naproxen

Relevance: A sequential double-blind crossover trial compared fenclofenac to both placebo and naproxen in patients with rheumatoid arthritis []. The study revealed that while both fenclofenac and naproxen showed significant improvement compared to placebo, no statistically significant difference in efficacy was observed between the two active treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fenclofenac typically involves several steps. A conventional approach includes:

  1. Starting Materials: The synthesis begins with 2'-chloroacetophenone and 2,4-dichlorophenol.
  2. Formation of the Intermediate: The reaction between these two compounds typically occurs under basic conditions to form an intermediate compound.
  3. Final Product Formation: The intermediate undergoes further reactions involving acylation and purification steps to yield Fenclofenac .

In a more detailed method described in scientific literature, the reaction may involve refluxing the starting materials in methanol with sulfuric acid as a catalyst, followed by neutralization and crystallization processes .

Molecular Structure Analysis

Structure and Data

Fenclofenac has the chemical formula C14H10Cl2O3C_{14}H_{10}Cl_{2}O_{3}. Its structure features:

  • A central aromatic ring
  • Two chlorine substituents
  • A carboxylic acid group
  • A methoxy group

These structural components contribute to its classification as an NSAID due to the presence of the carboxylic acid group . The molecular structure can be represented as follows:

Fenclofenac Structure C14H10Cl2O3\text{Fenclofenac Structure }\text{C}_{14}\text{H}_{10}\text{Cl}_{2}\text{O}_{3}
Chemical Reactions Analysis

Reactions and Technical Details

Fenclofenac undergoes various chemical reactions typical of NSAIDs. Key reactions include:

The effectiveness of Fenclofenac in inhibiting these enzymes contributes significantly to its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action for Fenclofenac is primarily through the inhibition of cyclooxygenase enzymes. By blocking COX activity:

  • Prostaglandin synthesis is reduced.
  • This leads to decreased inflammation, pain sensation, and fever response.

Research indicates that understanding Fenclofenac's interaction with COX enzymes can provide insights into developing new NSAIDs with improved safety profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fenclofenac exhibits several notable physical properties:

  • Molecular Weight: Approximately 305.14 g/mol
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for NSAIDs.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical properties include:

  • Stability under normal conditions but prone to decomposition at high temperatures.
  • Reactivity with nucleophiles due to the presence of electrophilic sites on its aromatic rings .
Applications

Scientific Uses

Fenclofenac has been explored for various applications beyond its initial use as an NSAID:

  1. Pain Management: Used for treating conditions involving pain and inflammation.
  2. Research Applications: Investigated for potential roles in cancer treatment and neurodegenerative diseases like Alzheimer's disease due to its effects on cellular pathways .
  3. Immunosuppressive Research: Its mild immunosuppressive properties have led to studies examining its effects on autoimmune conditions.

Despite its withdrawal from many markets due to side effects, ongoing research may still uncover beneficial uses or inform the development of safer alternatives based on its chemical structure and mechanisms .

Historical Development and Regulatory Trajectory

Emergence in NSAID Therapeutics: Synthesis and Early Pharmacological Characterization

Fenclofenac (chemical name: [2-(2,4-Dichlorophenoxy)phenyl]acetic acid; molecular formula: C₁₄H₁₀Cl₂O₃; molecular weight: 297.1 g/mol) emerged in the late 1970s as a novel nonsteroidal anti-inflammatory drug (NSAID) targeting rheumatic diseases [4]. Its synthesis centered on an acetic acid derivative core, structurally characterized by a dichlorophenoxy phenyl group linked to the acetic acid moiety. This design aimed to optimize anti-inflammatory potency while mitigating gastrointestinal irritation associated with earlier NSAIDs like aspirin.

Early pharmacological studies demonstrated a dual mechanism: inhibition of prostaglandin synthesis (a hallmark NSAID trait) and mild immunosuppressive effects [4]. This immunosuppression was considered potentially beneficial for autoimmune-driven conditions like rheumatoid arthritis. Pharmacokinetic studies in healthy volunteers revealed key properties [1]:

  • Dose-independent pharmacokinetics: Parameters remained consistent across single doses (200mg, 500mg, 600mg) and multiple doses (600mg twice daily).
  • Extended half-life: Terminal half-life (t₁/₂) ranged between 20–38 hours (mean 27.23 ± 1.8 hours at 600mg), supporting twice-daily dosing.
  • Limited tissue distribution: Apparent volume of distribution (Vd_area) was low (14.7–18.2 litres), indicating confinement primarily to the extracellular compartment.
  • Peak and steady-state concentrations: A single 600mg dose yielded a mean peak plasma concentration (Cₘₐₓ) of 63.5 ± 4.6 μg/mL within 3–4 hours. Steady-state concentrations (86.9 ± 5.7 μg/mL) were achieved after four days of 600mg twice-daily dosing.

Table 1: Key Pharmacokinetic Parameters of Fenclofenac in Humans (Single 600mg Dose) [1]

ParameterMean Value (±SD)Significance
Terminal Half-life (t₁/₂)27.23 ± 1.8 hoursSupports twice-daily (b.i.d.) dosing regimen
Volume of Distribution (Vd)14.7 ± 1.7 litresIndicates distribution mainly in extracellular space
Peak Plasma Concentration (Cₘₐₓ)63.5 ± 4.6 μg/mLAchieved within 3–4 hours post-dose
Time to Peak (Tₘₐₓ)3–4 hoursIndicates moderate absorption rate
Steady-State Concentration (Cₛₛ)86.9 ± 5.7 μg/mL (600mg b.i.d.)Achieved by day 4 of dosing

Clinically, early trials confirmed its antirheumatic activity beyond mere analgesia. A 6-month study demonstrated significant improvements in rheumatoid arthritis patients, including reductions in articular index, morning stiffness, and serum markers like C-reactive protein (CRP), IgG, and rheumatoid factor [2]. This positioned fenclofenac as a potential disease-modifying agent, not just a symptomatic treatment.

Regulatory Withdrawal: Analysis of Global Market Discontinuation in the 1980s

Despite its promising pharmacokinetic profile and demonstrated efficacy, fenclofenac was withdrawn from major markets (including the UK and USA) in the 1980s [4]. This withdrawal was driven by emerging safety concerns that outweighed its therapeutic benefits:

  • Thyroid Hormone Displacement: Fenclofenac was found to competitively displace thyroxine (T4) from its binding protein, thyroxine-binding globulin (TBG) [4]. This led to clinically significant perturbations in thyroid function tests (TFTs), including reduced total T4 and increased free T4 levels, mimicking thyrotoxicosis. While not necessarily causing true thyroid dysfunction, this interference complicated patient monitoring and posed risks of misdiagnosis or inappropriate treatment [4].
  • Cutaneous Adverse Reactions: A notable association with lichenoid eruptions (resembling lichen planus) on oral and other mucosal membranes was observed [4]. These immune-mediated reactions were distinct from common NSAID skin rashes and contributed to tolerability issues.
  • Immunosuppression Concerns: While initially explored as a potential benefit, the drug's mild immunosuppressive effects [4] raised long-term safety questions in chronic conditions requiring sustained therapy, particularly regarding infection risk or immune surveillance.

The convergence of these unique adverse effects, coupled with the availability of alternative NSAIDs perceived as safer, led regulatory agencies to mandate its withdrawal. The discontinuation marked a significant example of post-marketing surveillance identifying unforeseen risks that were not fully apparent during initial clinical trials.

Table 2: Timeline and Primary Reasons for Fenclofenac Withdrawal [4]

MarketApproximate Withdrawal TimeframePrimary Reasons for Withdrawal
United KingdomMid-1980sThyroid function test interference, Lichenoid eruptions
United StatesEarly-Mid 1980sThyroid effects, Safety profile relative to alternatives
Other Markets1980sEmerging safety signals (Thyroid, Skin), Market viability

Properties

CAS Number

34645-84-6

Product Name

Fenclofenac

IUPAC Name

2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18)

InChI Key

IDKAXRLETRCXKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-(2,4-dichlorophenoxy)phenylacetic acid
fenclofenac
fenclofenac sodium salt
RX 67408

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.